5(6)-CARBOXYNAPHTHOFLUORESCEIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(6)-Carboxynaphthofluorescein is a fluorescent dye that belongs to the family of naphthofluoresceins. It is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. This compound is particularly valuable in biological imaging and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. One common method includes the reaction of 5(6)-carboxynaphthalic anhydride with fluorescein in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

5(6)-Carboxynaphthofluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthofluorescein derivatives, which can be further utilized in different applications.

Applications De Recherche Scientifique

5(6)-Carboxynaphthofluorescein has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in fluorescence spectroscopy.

Biology: Employed in cellular imaging and as a fluorescent probe for detecting biomolecules.

Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

Industry: Applied in the development of fluorescent sensors and in quality control processes.

Mécanisme D'action

The mechanism of action of 5(6)-carboxynaphthofluorescein involves its ability to absorb light and emit fluorescence. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light. This fluorescence emission is utilized in various detection and imaging techniques. The molecular targets and pathways involved include interactions with specific biomolecules, enabling the visualization of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein: A widely used fluorescent dye with similar applications but different photophysical properties.

Rhodamine: Another fluorescent dye with distinct spectral characteristics.

Naphthofluorescein: A close relative with variations in the naphthalene ring structure.

Uniqueness

5(6)-Carboxynaphthofluorescein is unique due to its high fluorescence quantum yield and photostability, making it particularly suitable for long-term imaging applications. Its ability to undergo various chemical modifications also enhances its versatility in different research fields.

Propriétés

Numéro CAS |

128724-35-6 |

|---|---|

Formule moléculaire |

C28H18O3 |

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

19-hydroxy-13-(3-methylphenyl)-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,5,8,10,12,15,17(22),18,20-decaen-7-one |

InChI |

InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |

Clé InChI |

SHYSWDIJAFDQED-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |

SMILES canonique |

CC1=CC(=CC=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |

Origine du produit |

United States |

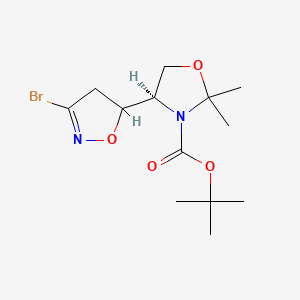

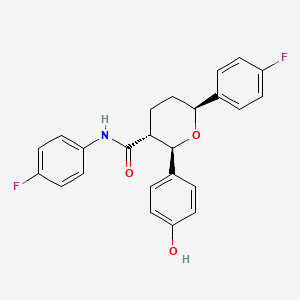

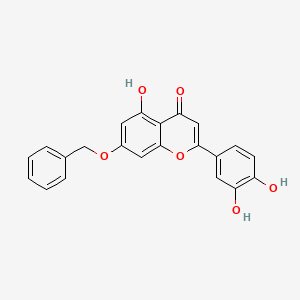

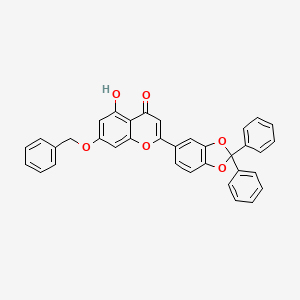

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?

A1: this compound is primarily utilized as a fluorescent probe in various research applications.

- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []

- Monitoring chemical reactions in microdroplets: Researchers have employed this compound alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []

- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []

Q2: How does this compound facilitate the detection of ion channel activity?

A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of this compound. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []

Q3: Can you elaborate on the use of this compound in microdroplet reactions?

A: In microfluidic systems, this compound serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)

![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)